7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol, 3-chloropropanol, and 3-isopropoxypropylamine.
Step 1: Formation of 3-(2,4-dichlorophenoxy)-2-hydroxypropyl intermediate through nucleophilic substitution.
Step 2: Coupling of the intermediate with a purine derivative under basic conditions to form the desired product.
Reaction Conditions: Typical conditions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., potassium carbonate), and controlled temperatures (e.g., 60-80°C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
“7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its effects on specific biological pathways.
Medicine
In medicine, purine derivatives have been explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This compound could be evaluated for similar properties.
Industry
In industry, this compound might be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties could make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
“7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other purine derivatives. Its dichlorophenoxy and isopropoxypropyl groups may enhance its binding affinity and selectivity for certain targets.
Properties
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Cl2N5O5/c1-12(2)32-8-4-7-24-20-25-18-17(19(30)26-21(31)27(18)3)28(20)10-14(29)11-33-16-6-5-13(22)9-15(16)23/h5-6,9,12,14,29H,4,7-8,10-11H2,1-3H3,(H,24,25)(H,26,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKHZSXYLVYKKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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